molecular formula C7H10N4O2 B13306131 Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13306131
M. Wt: 182.18 g/mol
InChI Key: FCCYZPLBDIOGQQ-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazole ring fused to a pyrimidine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific fusion of triazole and pyrimidine rings, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)5-6-8-3-2-4-11(6)10-9-5/h8H,2-4H2,1H3

InChI Key

FCCYZPLBDIOGQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2NCCCN2N=N1

Origin of Product

United States

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